Clofedanol

Vue d'ensemble

Description

Il possède des propriétés anesthésiques locales, antispasmodiques et antihistaminiques, et peut présenter des effets anticholinergiques à fortes doses . Le clofedanol est disponible sous différentes marques et est commercialisé dans plusieurs pays.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du clofedanol implique un processus de synthèse en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Réaction de Mannich : En présence d'un catalyseur acide, l'o-chloroacétophénone, le paraformaldéhyde et le chlorhydrate de diméthylamine subissent une réaction de Mannich dans un solvant organique pour produire le chlorhydrate de 1-o-chlorophényl-3-diméthylamino-1-acétone.

Réaction de neutralisation : Le chlorhydrate résultant est neutralisé avec un alcalin pour former le 1-o-chlorophényl-3-diméthylamino-1-acétone.

Réaction d'addition : Cet intermédiaire subit une réaction d'addition avec le phényllithium dans un solvant organique pour donner le this compound.

Formation du chlorhydrate : Enfin, le this compound est mis en réaction avec l'acide chlorhydrique pour produire le chlorhydrate de this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le procédé est conçu pour être simple, pratique et facile à contrôler, assurant une performance de sécurité et une efficacité élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le clofedanol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools ou amines correspondants.

Substitution : Le this compound peut subir des réactions de substitution, notamment impliquant le groupe chloro, pour former différents dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des mécanismes réactionnels et des méthodologies de synthèse.

Biologie : Investigué pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Principalement utilisé comme antitussif pour le soulagement symptomatique de la toux sèche.

Industrie : Utilisé dans la formulation d'antitussifs en vente libre et d'autres produits pharmaceutiques.

5. Mécanisme d'action

Le this compound exerce ses effets en supprimant le réflexe de toux par une action directe sur le centre de la toux dans le bulbe rachidien . Il possède également des propriétés anesthésiques locales, qui aident à engourdir la gorge et à réduire l'irritation. De plus, les propriétés antihistaminiques du this compound contribuent à son efficacité dans le soulagement de la toux et des symptômes associés .

Composés similaires :

Dextrométhorphane : Un autre antitussif d'action centrale avec un mécanisme d'action différent.

Codéine : Un antitussif opioïde avec des propriétés analgésiques.

Diphénhydramine : Un antihistaminique avec des effets antitussifs.

Comparaison : Le this compound est unique dans sa combinaison de propriétés anesthésiques locales, antispasmodiques et antihistaminiques, qui ne sont pas couramment trouvées ensemble dans d'autres antitussifs . Contrairement au dextrométhorphane, le this compound se lie faiblement au récepteur sigma-1, ce qui peut entraîner moins d'effets secondaires sur le système nerveux central .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:

Clofedanol suppresses the cough reflex by acting directly on the cough center located in the medulla oblongata of the brain. It exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at higher doses . The exact mechanism remains partially understood, but its central nervous system activity is well-documented.

Chemical Properties:

- Molecular Formula: C17H20ClNO·ClH

- Molecular Weight: 326.261 g/mol

- Stereochemistry: Racemic mixture

- Optical Activity: (±)

Clinical Applications

This compound is primarily indicated for:

- Symptomatic Relief of Cough: It is effective in treating nonproductive coughs due to colds or inhaled irritants. The recommended dosage for adults is typically 20 mg taken three times daily .

Case Studies and Clinical Trials

-

Efficacy in Pediatric Pertussis:

A controlled double-blind study evaluated the efficacy of this compound in combination with sobrerol for treating pediatric patients with pertussis. Results indicated significant improvement in cough symptoms compared to placebo, with no serious adverse events reported . -

Comparison with Other Antitussives:

In a comparative randomized double-blind clinical trial, this compound was assessed against isoaminile citrate as antitussive agents. This compound demonstrated comparable efficacy in reducing cough frequency and severity . -

Use in Chronic Respiratory Conditions:

Research has shown that this compound may be beneficial in patients suffering from chronic obstructive pulmonary disease (COPD) or chronic bronchitis, particularly in reducing acute exacerbations when used alongside other mucoactive agents .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Allergic reactions (e.g., rash)

- Drowsiness or sedation

- Anticholinergic effects at higher doses (e.g., dry mouth, urinary retention) .

Comparative Efficacy Table

| Study/Trial | Population | Intervention | Outcome | Notes |

|---|---|---|---|---|

| Pediatric Pertussis Study | Children aged 10 months - 12 years | This compound + Sobrerol vs Placebo | Significant symptom improvement | No serious adverse events reported |

| Antitussive Comparison Study | Adults with cough | This compound vs Isoaminile Citrate | Comparable efficacy | Randomized double-blind design |

| COPD Exacerbation Study | Adults with COPD | This compound + Mucoactive agents | Reduction in acute exacerbations | Observational study |

Mécanisme D'action

Clofedanol exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain . It also has local anesthetic properties, which help to numb the throat and reduce irritation. Additionally, this compound’s antihistamine properties contribute to its effectiveness in relieving cough and associated symptoms .

Comparaison Avec Des Composés Similaires

Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action.

Codeine: An opioid cough suppressant with analgesic properties.

Diphenhydramine: An antihistamine with antitussive effects.

Comparison: Clofedanol is unique in its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants . Unlike dextromethorphan, this compound binds poorly to the sigma-1 receptor, which may result in fewer central nervous system side effects .

Activité Biologique

Clofedanol is a compound primarily recognized for its pharmacological properties, particularly as an antitussive agent. Its biological activity encompasses various mechanisms, including effects on neurotransmitter systems, antimicrobial properties, and potential anti-inflammatory actions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Pharmacological Profile

Mechanism of Action

This compound acts primarily as a central nervous system depressant, functioning by inhibiting cough reflexes via its action on the medullary cough center. It is believed to modulate neurotransmitter release, particularly affecting the cholinergic system by inhibiting acetylcholinesterase (AChE) activity, which leads to increased levels of acetylcholine in synapses. This modulation can result in various physiological effects, including sedation and reduced cough reflex .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, revealing significant activity against various pathogens:

| Pathogen | Effect | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibitory | |

| Fungi (e.g., Candida) | Moderate inhibition | |

| Viruses (e.g., Influenza) | Limited efficacy |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This indicates potential for use in treating bacterial infections .

- Antifungal Activity : this compound showed moderate antifungal activity against Candida species in vitro, with an MIC of 100 µg/mL. Further research is needed to explore its efficacy in clinical settings .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in several studies:

- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- Potential Use in Respiratory Conditions : Given its cough suppressant effects and anti-inflammatory properties, this compound may be beneficial in managing respiratory diseases characterized by inflammation and excessive coughing.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects:

- AChE Inhibition : By inhibiting AChE, this compound increases acetylcholine levels, which may enhance cognitive function and provide neuroprotection against neurodegenerative conditions .

- Oxidative Stress Reduction : In vitro studies suggest that this compound can reduce oxidative stress in neuronal cells, potentially offering protective benefits against conditions like Alzheimer's disease .

Propriétés

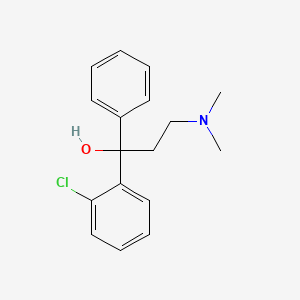

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-13-7 (hydrochloride) | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022789 | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-02 g/L | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |

| Record name | Clofedanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

791-35-5 | |

| Record name | Chlophedianol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofedanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofedanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofedano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOPHEDIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.